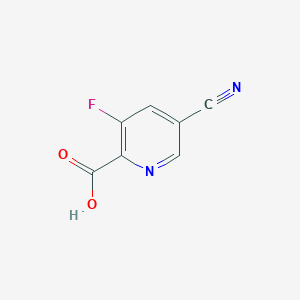

5-Cyano-3-fluoropicolinic acid

CAS No.: 1200498-46-9

Cat. No.: VC2719047

Molecular Formula: C7H3FN2O2

Molecular Weight: 166.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1200498-46-9 |

|---|---|

| Molecular Formula | C7H3FN2O2 |

| Molecular Weight | 166.11 g/mol |

| IUPAC Name | 5-cyano-3-fluoropyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) |

| Standard InChI Key | XFSFTCXJXGULGN-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)C(=O)O)C#N |

| Canonical SMILES | C1=C(C=NC(=C1F)C(=O)O)C#N |

Introduction

Structure and Physical Properties

5-Cyano-3-fluoropicolinic acid features a pyridine core with three functional groups: a carboxylic acid at position 2, a fluoro substituent at position 3, and a cyano group at position 5. These functional groups significantly influence the compound's physical and chemical properties.

Basic Structural Information

5-Cyano-3-fluoropicolinic acid is structurally related to its methyl ester, methyl 5-cyano-3-fluoropicolinate (CAS No. 1200498-42-5), which has a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol. By comparison, 5-Cyano-3-fluoropicolinic acid has a molecular formula of C7H3FN2O2, with an estimated molecular weight of approximately 166.11 g/mol. The IUPAC name for this compound is 5-cyano-3-fluoropyridine-2-carboxylic acid.

Physical Properties

The physical properties of 5-Cyano-3-fluoropicolinic acid can be extrapolated from related compounds, particularly its methyl ester. The presence of the carboxylic acid group instead of the methyl ester would increase polarity and hydrogen bonding capability.

Table 1.1: Physical Properties of 5-Cyano-3-fluoropicolinic acid

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C7H3FN2O2 | Contains pyridine ring with carboxyl, cyano, and fluoro groups |

| Molecular Weight | 166.11 g/mol | Calculated from atomic weights |

| Physical State | Solid | Expected at room temperature |

| Appearance | White to off-white crystalline powder | Typical for similar compounds |

| Solubility | Likely soluble in polar organic solvents; limited water solubility | Based on structural features |

| Melting Point | Estimated 150-180°C | Extrapolated from similar compounds |

Chemical Properties

The chemical properties of 5-Cyano-3-fluoropicolinic acid are influenced by the three functional groups present in its structure. Each group contributes distinct reactivity patterns that can be leveraged in various chemical transformations.

Reactivity Profile

The carboxylic acid group at position 2 exhibits typical carboxylic acid reactivity, including esterification, amidation, and reduction reactions. The cyano group at position 5 can undergo hydrolysis to form an amide or carboxylic acid, reduction to form an amine, or serve as a site for nucleophilic addition. The fluoro substituent at position 3 affects the electron distribution in the pyridine ring, potentially influencing reactivity at other positions.

Acid-Base Properties

5-Cyano-3-fluoropicolinic acid is expected to exhibit acidic properties due to the carboxylic acid group. The electron-withdrawing nature of the fluoro and cyano substituents likely increases the acidity compared to unsubstituted picolinic acid.

Table 2.1: Chemical Properties of 5-Cyano-3-fluoropicolinic acid

| Property | Characteristic | Notes |

|---|---|---|

| Acidity | Stronger than unsubstituted picolinic acid | Due to electron-withdrawing substituents |

| Nucleophilicity | Reduced | Electron-withdrawing groups decrease electron density |

| Electrophilicity | Enhanced at positions 4 and 6 | Due to electron-withdrawing substituents |

| Stability | Moderate to high | Stable under standard conditions |

| Functional Group Transformations | Multiple possibilities | Can undergo various reactions at -COOH and -CN groups |

Synthesis Methods

Several synthetic approaches can be proposed for 5-Cyano-3-fluoropicolinic acid based on related compounds and general organic synthesis principles.

Hydrolysis of Methyl Ester

One straightforward approach is the hydrolysis of methyl 5-cyano-3-fluoropicolinate. This methyl ester is recognized for its utility in organic synthesis and medicinal chemistry, serving as a crucial intermediate in preparing various bioactive compounds.

The hydrolysis can be performed using either acidic or basic conditions:

-

Basic hydrolysis: Treatment with aqueous NaOH or KOH, followed by acidification

-

Acidic hydrolysis: Treatment with strong acids like HCl or H2SO4

Direct Functionalization of Pyridine Core

Another approach involves sequential functionalization of a pyridine core, introducing the fluoro, cyano, and carboxylic acid groups at the desired positions.

Cyanation of 3-Fluoropicolinic Acid

Starting with 3-fluoropicolinic acid, a cyanation reaction can be performed to introduce the cyano group at position 5. This approach is suggested by studies on related cyanopyridine synthesis methods .

Table 3.1: Comparative Analysis of Synthesis Approaches

| Synthesis Method | Advantages | Challenges | Key Reagents |

|---|---|---|---|

| Methyl Ester Hydrolysis | High yield, mild conditions | Requires pre-synthesized ester | NaOH or KOH, acid for workup |

| Direct Functionalization | Versatile, can start from simpler precursors | Multiple steps, selectivity challenges | Various directing groups, catalysts |

| Cyanation of 3-Fluoropicolinic Acid | Direct approach | Regioselectivity concerns | Cyanation reagents (e.g., NaCN, catalysts) |

Applications and Research

5-Cyano-3-fluoropicolinic acid has several potential applications based on its structural features and the known applications of related compounds.

Pharmaceutical Applications

The methyl ester of this compound serves as a crucial intermediate in preparing P2Y12 antagonists, which are important in cardiovascular medicine. The acid form may serve similar roles or have direct pharmacological properties due to its ability to form metal complexes and hydrogen bonds.

Role as Synthetic Intermediate

The compound's multifunctional nature makes it valuable as a building block in the synthesis of more complex molecules. The carboxylic acid group can be derivatized to form amides, esters, or reduced to alcohols, while the cyano group offers additional synthetic versatility.

| Application Area | Potential Uses | Relevant Features |

|---|---|---|

| Medicinal Chemistry | Precursor to P2Y12 antagonists and other bioactive compounds | Multiple functional groups for derivatization |

| Organic Synthesis | Building block for complex molecules | Reactive sites for various transformations |

| Coordination Chemistry | Metal complex formation | Bidentate ligand capability |

| Materials Science | Component in specialized materials | Potential for hydrogen bonding and π-stacking |

Analytical Characterization

5-Cyano-3-fluoropicolinic acid can be characterized using various analytical techniques, which provide valuable information about its structure and properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine substituent. The carboxylic acid proton would appear as a broad singlet at high chemical shift values.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹), cyano group (C≡N stretch around 2200 cm⁻¹), and C-F bond (around 1000-1400 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity analysis, potentially after derivatization in the case of GC.

Table 5.1: Analytical Data and Characterization Methods

| Analytical Technique | Expected Observations | Analytical Value |

|---|---|---|

| ¹H NMR | Signals for pyridine ring protons | Structure confirmation |

| ¹³C NMR | Signals for all carbon atoms, including carbonyl, cyano, and C-F | Carbon framework identification |

| ¹⁹F NMR | Single signal for fluoro substituent | Confirmation of fluorine presence |

| IR Spectroscopy | Characteristic bands for -COOH, -C≡N, C-F | Functional group verification |

| Mass Spectrometry | Molecular ion peak at m/z 166, fragmentation pattern | Molecular weight confirmation |

| HPLC | Retention time, purity profile | Purity assessment |

Structure-Activity Relationships

The specific arrangement of functional groups in 5-Cyano-3-fluoropicolinic acid contributes to its potential biological activities and chemical reactivity patterns.

Electronic Effects

The electron-withdrawing nature of both the cyano and fluoro substituents creates an electron-deficient pyridine ring system. This electronic distribution affects the compound's acidity, reactivity, and potential interactions with biological targets.

Comparison with Related Compounds

Related compounds have shown utility in pharmaceutical research. For example, some derivatives containing similar structural features appear in patents related to BACE inhibitors for potential Alzheimer's disease treatment .

Table 6.1: Structure-Activity Comparison with Related Compounds

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| Picolinic Acid | Lacks cyano and fluoro substituents | Less acidic, different electronic properties |

| 3-Fluoropicolinic Acid | Lacks cyano group | Intermediate electronic properties |

| 5-Cyanopicolinic Acid | Lacks fluoro substituent | Different electronic distribution |

| Methyl 5-cyano-3-fluoropicolinate | Contains methyl ester instead of free acid | Different solubility, bioavailability |

Future Research Directions

Based on the properties and potential applications of 5-Cyano-3-fluoropicolinic acid, several promising research directions can be identified.

Synthetic Methodology Development

Developing efficient and selective methods for synthesizing 5-Cyano-3-fluoropicolinic acid would be valuable. Potential approaches include photocatalytic methods similar to those described for other cyanopyridine derivatives .

Pharmaceutical Research

Investigation of the compound and its derivatives as potential pharmacological agents or as building blocks in drug synthesis represents a promising direction. The structural features suggest potential interactions with biological targets.

Materials Science Applications

Exploring the coordination chemistry of 5-Cyano-3-fluoropicolinic acid with various metals could lead to novel materials with interesting properties for catalysis or other applications.

Table 7.1: Potential Research Directions

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthesis | Development of efficient synthetic routes | Access to larger quantities, lower cost |

| Pharmaceutical | Investigation of bioactivity | New therapeutic agents |

| Coordination Chemistry | Metal complex formation studies | New catalysts or materials |

| Structure Modification | Creation of derivatives | Expanded application possibilities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume